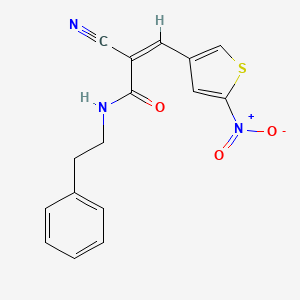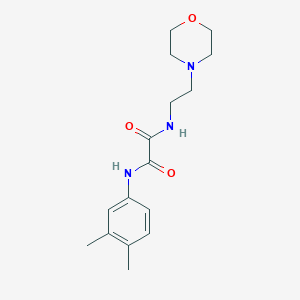
N1-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide, also known as DMOX, is a chemical compound that has gained attention in scientific research due to its potential as a useful tool in the field of biochemistry. DMOX is a small molecule that can be synthesized in the laboratory and has been shown to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Complexation
N1-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide's relevance in scientific research primarily revolves around its complexation properties and its role in the synthesis of novel compounds. Research has demonstrated its effectiveness in facilitating the synthesis and complexation with metals, which is crucial for the development of new materials and catalysts. For instance, studies on related morpholine derivatives and their complexation with palladium(II) and mercury(II) provide insights into how similar compounds could potentially serve as ligands in coordination chemistry, enabling the creation of novel metal complexes with unique properties (Singh et al., 2000).
Anticonvulsant Potential
Research into structurally related compounds has uncovered potential therapeutic applications, particularly in the realm of neurology. For example, studies on semicarbazones with similar structural motifs have revealed their efficacy as anticonvulsants, suggesting that N1-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide and its derivatives could be explored for similar neurological benefits (Yogeeswari et al., 2005).
Catalysis
The compound's derivatives have been investigated for their catalytic abilities, particularly in copper-catalyzed coupling reactions. Such research underscores the potential of N1-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide in catalyzing chemical reactions, which is a critical aspect of organic synthesis and industrial chemistry (Chen et al., 2023).
Novel Synthetic Approaches
The compound has been a focal point in developing new synthetic methodologies, offering a pathway to create diverse chemical structures efficiently. For instance, the acid-catalyzed rearrangement of related oxiranes for synthesizing di- and mono-oxalamides presents a novel approach that could be applicable to N1-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide for generating a wide range of derivatives with potential applications in drug development and beyond (Mamedov et al., 2016).
Propriétés
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-12-3-4-14(11-13(12)2)18-16(21)15(20)17-5-6-19-7-9-22-10-8-19/h3-4,11H,5-10H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFJFQYRCOAEHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCOCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

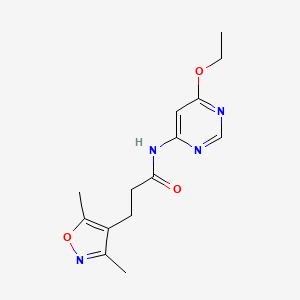
![(2R)-2-[1-(4-Fluorosulfonyloxyphenyl)-1-hydroxyethyl]-1-methylpyrrolidine](/img/structure/B2415757.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2415759.png)
![(2Z)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2415760.png)
![N-(4-bromophenyl)-2-[[5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide](/img/structure/B2415763.png)
![1-(3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2415764.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2415765.png)
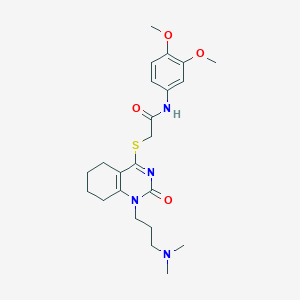
![(E)-1,1,1-trifluoro-4-[4-(2-pyrimidinyl)piperazino]-3-buten-2-one](/img/structure/B2415769.png)
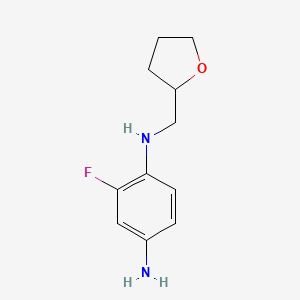
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide](/img/structure/B2415773.png)
![3-[(5-Methyl-1,2-oxazol-3-yl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one](/img/structure/B2415774.png)
![1-[4-Methoxy-3-(trifluoromethyl)phenyl]triazole](/img/structure/B2415775.png)
